APA modulator T5
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Overview
Description
APA modulator T5 is a small molecule that modulates alternative polyadenylation (APA), a critical post-transcriptional regulatory mechanism. This compound promotes distal-to-proximal APA usage in multiple transcripts, influencing gene expression by altering the length of the 3’ untranslated regions (UTRs) of messenger RNA (mRNA) molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of APA modulator T5 involves multiple steps, starting with the preparation of the core structure, 3-cyclobutyl-6-(2-naphthylmethyl)-2,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound requires scaling up the synthetic route while ensuring high purity and yield. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production. Quality control measures, including nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS), are employed to confirm the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions: APA modulator T5 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions can be facilitated by various reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: this compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
APA modulator T5 has a wide range of scientific research applications, including:
Chemistry: this compound is used to study the mechanisms of alternative polyadenylation and its impact on gene expression.
Biology: It helps in understanding the regulation of mRNA processing and the role of APA in cellular functions.
Medicine: this compound is valuable in researching diseases where APA dysregulation is implicated, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new therapeutic agents targeting APA pathways .
Mechanism of Action
APA modulator T5 exerts its effects by promoting distal-to-proximal APA usage in multiple transcripts. It targets a distinctive A-rich region via autoregulated polyadenylate-binding nuclear protein 1 (PABPN1) signaling. This modulation affects the length of the 3’ UTRs of mRNA molecules, thereby influencing gene expression and cellular functions .
Comparison with Similar Compounds
APA modulator T4: Another potent small molecule that modulates APA, promoting distal-to-proximal APA usage similar to APA modulator T5.
Other APA Modulators: Various small molecules identified through high-throughput screening that influence APA by targeting different regulatory pathways
Uniqueness of this compound: this compound is unique due to its high potency and selectivity for APA modulation. It predominantly induces cleavage and polyadenylation site (CR-APA) and untranslated region (UTR-APA) usage, making it a valuable tool for understanding the molecular mechanisms of APA and splicing .
Properties
Molecular Formula |
C21H19N3O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-cyclobutyl-6-(naphthalen-2-ylmethyl)-2,7-dihydropyrazolo[3,4-b]pyridin-4-one |
InChI |
InChI=1S/C21H19N3O/c25-18-12-17(11-13-8-9-14-4-1-2-5-16(14)10-13)22-21-19(18)20(23-24-21)15-6-3-7-15/h1-2,4-5,8-10,12,15H,3,6-7,11H2,(H2,22,23,24,25) |
InChI Key |
VZXWWWXYLPBGEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C3C(=O)C=C(NC3=NN2)CC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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